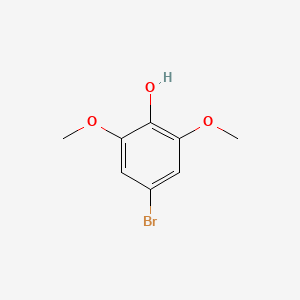

4-Bromo-2,6-dimethoxyphenol

Description

BenchChem offers high-quality 4-Bromo-2,6-dimethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-dimethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXCKVRDDDEQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70654-71-6 | |

| Record name | 4-bromo-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-2,6-dimethoxyphenol

A Versatile Building Block for Lignin Valorization and Medicinal Chemistry

Executive Summary

4-Bromo-2,6-dimethoxyphenol (CAS 70654-71-6) is a high-value halogenated phenol derivative serving as a critical intermediate in two distinct but overlapping fields: renewable energy research (specifically lignin depolymerization models) and medicinal chemistry (natural product synthesis).

Distinguished by its symmetric "syringyl" core, this compound offers a unique reactivity profile. The bromine atom at the para position allows for precise transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Heck), while the phenolic hydroxyl group provides a handle for further functionalization or solubility modulation. However, its electron-rich aromatic ring and steric crowding from the ortho-methoxy groups present specific synthetic challenges—namely, catalyst poisoning and protodeboronation during coupling reactions—that require optimized protocols.

This guide provides a definitive technical reference for the synthesis, purification, and application of 4-Bromo-2,6-dimethoxyphenol, moving beyond basic data to offer actionable, field-proven methodologies.

Physicochemical Profile

The physical properties of 4-Bromo-2,6-dimethoxyphenol are dictated by the interplay between the lipophilic bromine/methoxy groups and the hydrogen-bond-donating hydroxyl group.

Table 1: Key Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-2,6-dimethoxyphenol | Common name: 4-Bromosyringol |

| CAS Number | 70654-71-6 | |

| Molecular Formula | C₈H₉BrO₃ | |

| Molecular Weight | 233.06 g/mol | |

| Appearance | White to off-white crystalline solid | Darkens upon oxidation/light exposure |

| Melting Point | 106 °C | Consistent experimental value [1, 2] |

| Boiling Point | ~279 °C (Predicted) | Decomposes at high T; vacuum distillation recommended |

| pKa | ~9.4 (Predicted) | Slightly more acidic than syringol due to Br-induction |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc, MeOH | Poorly soluble in water; soluble in alkaline aq.[1] solution |

Spectral Characteristics (NMR)

The symmetry of the molecule simplifies its NMR spectrum, making it an excellent standard for calibration in complex mixtures.

¹H NMR (400 MHz, CDCl₃):

-

δ 6.75 ppm (s, 2H): Aromatic protons at C3/C5. (Shifted downfield from ~6.6 ppm in syringol due to para-Br).

-

δ 5.40 ppm (s, 1H): Phenolic -OH (Broad, shift varies with concentration/solvent).

-

δ 3.88 ppm (s, 6H): Methoxy protons (-OCH₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 152.3: C-O (C2, C6 - Methoxy bearing carbons)

-

δ 134.6: C-OH (C1)

-

δ 110.5: C-Br (C4)

-

δ 108.8: C-H (C3, C5)

-

δ 56.4: -OCH₃

Synthesis & Purification Protocols

While commercially available, in-house synthesis is often preferred to ensure freshness and purity, particularly for sensitive metal-catalyzed couplings where trace oxidants are detrimental.

Method A: Regioselective Bromination of Syringol

This is the industry-standard protocol, utilizing the strong ortho/para directing power of the oxygen substituents. Since the ortho positions are blocked by methoxy groups, bromination occurs exclusively at the para position.

Reagents: 2,6-Dimethoxyphenol (Syringol), Bromine (Br₂), Glacial Acetic Acid (AcOH).[2]

Protocol:

-

Dissolution: Dissolve 10.0 g (65 mmol) of 2,6-dimethoxyphenol in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Bromination: Add a solution of bromine (3.4 mL, 66 mmol, 1.02 equiv) in 20 mL of acetic acid dropwise over 30 minutes. Note: The solution will turn dark orange/red.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7) or GC-MS.

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).

-

Isolation: A precipitate should form. Filter the solid. If no precipitate forms (oiling out), extract with dichloromethane (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane to yield white needles.[3]

Visualization: Synthesis Pathway[5]

Figure 1: Standard synthetic workflow for the regioselective bromination of Syringol.

Reactivity & Functionalization[5][6][7]

The core utility of 4-Bromo-2,6-dimethoxyphenol lies in its ability to serve as a coupling partner. However, the free phenol (-OH) is a "poison" for many catalytic cycles due to its acidity and ability to coordinate with metals.

Suzuki-Miyaura Coupling (Critical Optimization)

Challenge: Direct coupling of the free phenol often results in low yields (<40%) due to catalyst deactivation and competitive protodeboronation of the boronic acid partner [3]. Solution: Protection of the phenol is mandatory for high-yielding (>85%) cross-coupling.

Recommended Workflow:

-

Protection: Convert the phenol to a silyl ether (TIPS or TBS) or methyl ether.

-

Protocol: React with TIPS-Cl and Imidazole in DMF.

-

-

Coupling: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with an inorganic base (K₂CO₃) in Dioxane/Water.

-

Deprotection: Cleave the silyl group with TBAF to recover the phenolic biaryl product.

Lithium-Halogen Exchange

The bromine atom can be exchanged for lithium using n-BuLi at -78 °C.

-

Application: Reaction with DMF yields 3,5-dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde analog).

-

Note: Requires 2 equivalents of n-BuLi (one to deprotonate the phenol, one for the exchange) or prior protection.

Visualization: Reactivity Map

Figure 2: Divergent synthetic pathways for functionalizing the brominated core.

Applications in Research

Lignin Model Compounds

Lignin is a complex polymer comprised of Guaiacyl (G), Syringyl (S), and Hydroxyphenyl (H) units. 4-Bromo-2,6-dimethoxyphenol is the quintessential precursor for synthesizing S-type dimers .

-

Mechanism Study: Researchers couple this unit to form β-O-4 or 5-5' linkages to simulate lignin backbone structures. These models are then subjected to depolymerization conditions (e.g., oxidative catalysis) to understand how real biomass degrades.

Medicinal Chemistry[5][6][7]

-

Rhodanthpyrone Synthesis: Used as a starting material for the synthesis of Rhodanthpyrone A and B, natural α-pyrones with cytotoxic activity. The synthesis relies on the Suzuki coupling of the protected phenol [4].[5]

-

Antioxidants: The 2,6-dimethoxy substitution pattern stabilizes the phenoxy radical, making derivatives of this compound potent lipophilic antioxidants.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal: Warning.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible. The compound is sensitive to light and may discolor (turn yellow/brown) over time due to quinone formation.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

LookChem. (n.d.). 4-bromo-2,6-dimethoxyphenol Properties and CAS 70654-71-6. Retrieved from

-

Biosynth. (n.d.). 4-Bromo-2,6-dimethoxyphenol Product Page. Retrieved from

-

Royal Society of Chemistry. (2012).[6] Suzuki coupling for the synthesis of AMeOMeO. Physical Chemistry Chemical Physics.[6] Retrieved from

-

ResearchGate. (2014). A Concise Synthesis of Rhodanthpyrone A and B. Retrieved from

-

Beilstein Journals. (2018). Supplementary Information: Electrophilic Bromination of Phenols. Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. US8481733B2 - Substituted imidazopyr- and imidazotri-azines - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Structural Elucidation of 4-Bromo-2,6-dimethoxyphenol

Introduction: The Significance of a Well-Defined Structure

4-Bromo-2,6-dimethoxyphenol is an aromatic organic compound with the molecular formula C₈H₉BrO₃.[1][2] It serves as a pivotal building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] Its utility as a versatile intermediate stems from the specific arrangement of its functional groups: a hydroxyl group, two methoxy groups, and a bromine atom strategically positioned on the phenol ring. This precise architecture allows for selective chemical transformations, making it a valuable precursor in the synthesis of diverse heterocyclic compounds and bioactive molecules.[3]

Given its role in multi-step syntheses, unambiguous confirmation of the structure of 4-Bromo-2,6-dimethoxyphenol is of paramount importance. An error in structural assignment can lead to the generation of incorrect downstream products, wasting valuable resources and time in research and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, emphasizing not just the methods themselves, but the scientific rationale behind their application and the synergistic interpretation of the resulting data.

Molecular Overview and Predicted Properties

Before embarking on experimental analysis, a foundational understanding of the expected properties of 4-Bromo-2,6-dimethoxyphenol provides a baseline for data interpretation.

-

Molecular Formula: C₈H₉BrO₃

-

Molecular Weight: Approximately 233.06 g/mol [2]

-

Key Structural Features:

-

A benzene ring substituted at four positions.

-

A phenolic hydroxyl (-OH) group.

-

Two methoxy (-OCH₃) groups.

-

One bromine (-Br) atom.

-

-

Predicted Physical Properties:

The symmetrical placement of the two methoxy groups flanking the hydroxyl group, with the bromine atom opposite the hydroxyl, leads to a distinct and predictable pattern in its spectroscopic signatures.

The Analytical Workflow: A Step-by-Step Elucidation

A logical and systematic workflow is crucial for efficient and accurate structure determination. Our approach begins with confirming the molecular mass and elemental composition, followed by the identification of functional groups, and culminating in the precise mapping of the atomic connectivity.

Caption: Overall workflow for the structural elucidation of 4-Bromo-2,6-dimethoxyphenol.

Part 1: Mass Spectrometry - The First Checkpoint

Expertise & Rationale: The initial and most critical step is to confirm the molecular weight and the presence of bromine. Mass spectrometry is the ideal tool for this purpose. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing compound will exhibit a characteristic pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Method:

-

Injector: 275 °C, Splitless mode.

-

Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 60 °C (hold for 2 min), ramp to 300 °C at 10 °C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5]

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Interpretation

The mass spectrum is expected to show a molecular ion peak cluster that confirms both the molecular weight and the presence of bromine.

| Feature | Expected Observation | Rationale |

| Molecular Ion (M⁺) | A peak at m/z 232 (for C₈H₉⁷⁹BrO₃) | Corresponds to the molecular weight of the compound with the ⁷⁹Br isotope. |

| Isotopic Peak (M+2) | A peak at m/z 234 (for C₈H₉⁸¹BrO₃) | Corresponds to the molecular weight of the compound with the ⁸¹Br isotope. |

| Intensity Ratio | The M⁺ and M+2 peaks should have a ~1:1 intensity ratio. | Reflects the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. |

| Key Fragmentation | A significant peak at m/z 217/219 (loss of -CH₃). | Corresponds to the loss of a methyl radical from a methoxy group, a common fragmentation pathway for ethers.[6] |

The observation of this characteristic 1:1 doublet at m/z 232/234 provides strong, self-validating evidence for the molecular formula C₈H₉BrO₃.

Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting

Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the key functional groups. FTIR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of chemical bonds. For 4-Bromo-2,6-dimethoxyphenol, we expect to see characteristic absorptions for the hydroxyl group, the aromatic ring, and the C-O bonds of the ether and phenol functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.[7]

-

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Expected Absorption | Bond Vibration |

| ~3550-3200 | Broad, strong peak | O-H stretch (phenolic) |

| ~3100-3000 | Weak to medium peaks | Aromatic C-H stretch |

| ~2960-2850 | Medium peaks | Aliphatic C-H stretch (from -OCH₃) |

| ~1600 & ~1470 | Strong to medium, sharp peaks | C=C stretching in the aromatic ring |

| ~1250-1200 | Strong, sharp peak | Aryl-O stretch (asymmetric, from Ar-OCH₃) |

| ~1100-1000 | Strong, sharp peak | Aryl-O stretch (phenol C-O) & Alkyl-O (symmetric) |

| Below 800 | Peaks corresponding to C-H out-of-plane bending and potential C-Br stretch | Fingerprint region confirming substitution pattern |

The presence of a broad O-H stretch and strong C-O stretching bands validates the presence of the core phenolic and methoxy structures.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Connectivity Blueprint

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By using a suite of 1D and 2D NMR experiments, we can unambiguously determine the number of unique proton and carbon environments, their integrations, and, most importantly, how they are connected to each other.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[8][9] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the different types of protons in the molecule and their relative numbers. Due to the symmetry of 4-Bromo-2,6-dimethoxyphenol, a simple spectrum is expected.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.7-7.0 | Singlet | 2H | Ar-H | The two aromatic protons are in identical chemical environments due to the molecule's symmetry. |

| ~5.5-6.0 | Broad Singlet | 1H | Ar-OH | The phenolic proton is exchangeable and often appears as a broad singlet. Its shift is concentration-dependent. |

| ~3.8-3.9 | Singlet | 6H | -OCH ₃ | The six protons of the two methoxy groups are equivalent due to symmetry. |

¹³C NMR and DEPT-135: Carbon Skeleton Mapping

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is then used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C-Br, C-O) do not appear in a DEPT-135 spectrum.

| Predicted Shift (ppm) | DEPT-135 Signal | Assignment | Rationale |

| ~148 | Absent | C -OCH₃ (x2) | The two carbons bonded to the methoxy groups are equivalent and deshielded by oxygen. |

| ~135 | Absent | C -OH | The carbon bearing the hydroxyl group is deshielded. |

| ~110 | Positive | C H (x2) | The two aromatic CH carbons are equivalent and shielded relative to the oxygen-substituted carbons. |

| ~105 | Absent | C -Br | The carbon bonded to bromine is a quaternary carbon, and its chemical shift is influenced by the heavy atom effect. |

| ~56 | Positive | -OC H₃ (x2) | The two methoxy carbons are equivalent and appear in the typical range for sp³ carbons bonded to oxygen.[4] |

2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

-

HSQC: This experiment correlates each proton signal with the carbon signal it is directly attached to. It would confirm that the aromatic proton signal (~6.8 ppm) is attached to the aromatic carbon signal (~110 ppm), and the methoxy proton signal (~3.85 ppm) is attached to the methoxy carbon signal (~56 ppm).

-

HMBC (Crucial for Confirmation): This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This is the key to confirming the overall connectivity.

Caption: Key expected HMBC correlations for 4-Bromo-2,6-dimethoxyphenol.

Key HMBC Correlations for Structure Proof:

-

Methoxy Protons to Ring: A strong correlation from the methoxy protons (~3.85 ppm) to the carbons at C2/C6 (~148 ppm) confirms the ether linkages.

-

Aromatic Protons to Methoxy Carbons: A correlation from the aromatic protons at C3/C5 (~6.8 ppm) to the methoxy-substituted carbons at C2/C6 (~148 ppm) establishes their adjacency.

-

Aromatic Protons to Brominated Carbon: A correlation from the aromatic protons at C3/C5 to the brominated carbon at C4 (~105 ppm) places the bromine atom between them.

-

Aromatic Protons to Hydroxyl Carbon: A correlation from the aromatic protons at C3/C5 to the hydroxyl-bearing carbon at C1 (~135 ppm) completes the substitution pattern.

The combination of these 1D and 2D NMR data provides an interlocking, self-validating system that confirms the precise atomic connectivity of 4-Bromo-2,6-dimethoxyphenol.

Part 4: Single-Crystal X-ray Diffraction - The Gold Standard

Expertise & Rationale: While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray diffraction (SC-XRD) offers the ultimate, unambiguous proof.[10] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the direct visualization of the molecular structure, including accurate bond lengths and angles. Obtaining a suitable single crystal is often the most challenging part of this process.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

-

Allow the solution to cool slowly and undisturbed over several days. Slow evaporation of the solvent in a loosely covered vial can also be effective.

-

Select a single, well-formed, and transparent crystal free of defects for analysis.[11]

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Use a modern diffractometer equipped with a CCD or CMOS detector.[12]

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam (typically using Mo or Cu Kα radiation).[13]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the structure using direct methods or Patterson functions to locate the atoms.

-

Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

-

The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, angles, and other structural parameters, providing irrefutable proof of the structure.

Conclusion: A Convergence of Evidence

The structural elucidation of 4-Bromo-2,6-dimethoxyphenol is a systematic process where each analytical technique provides a unique and essential piece of the puzzle. Mass spectrometry confirms the molecular formula and the presence of bromine. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of NMR experiments maps the complete carbon-hydrogen framework and the connectivity of all atoms. Finally, single-crystal X-ray diffraction can provide the ultimate, unambiguous 3D structure. By following this multi-faceted, self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing that the structural foundation of their synthetic endeavors is secure.

References

-

LookChem. 4-bromo-2,6-dimethoxyphenol. Available from: [Link].

-

Carleton College. Single-crystal X-ray Diffraction. Available from: [Link].

-

Iowa State University. NMR Sample Preparation. Available from: [Link].

-

PubChem. 4-Bromo-2,6-dimethoxyphenol. Available from: [Link].

-

Beilstein Journals. Supplementary Information. Available from: [Link].

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link].

-

MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Available from: [Link].

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link].

-

Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. Available from: [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link].

-

CROMlab. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Available from: [Link].

-

National Institutes of Health. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Available from: [Link].

-

Western University. NMR SAMPLE PREPARATION. Available from: [Link].

-

ResearchGate. GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. Available from: [Link].

-

Oreate. Guidelines for Single Crystal X-Ray Diffraction Testing. Available from: [Link].

-

Agilent. FTIR Spectroscopy Reference Guide. Available from: [Link].

-

ResearchGate. Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Available from: [Link].

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link].

-

National Institutes of Health. X-Ray Crystallography of Chemical Compounds. Available from: [Link].

-

Chad's Prep. Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available from: [Link].

-

ACS Publications. GC-MS Evaluation of Phenolic Compounds in Virgin Olive Oil. Available from: [Link].

-

Chemguide. Mass spectra - fragmentation patterns. Available from: [Link].

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link].

Sources

- 1. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR spectrum [chemicalbook.com]

- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. cromlab-instruments.es [cromlab-instruments.es]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. agilent.com [agilent.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 12. neutrons.ornl.gov [neutrons.ornl.gov]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

Spectroscopic Data of 4-Bromo-2,6-dimethoxyphenol: A Technical Guide

Introduction to 4-Bromo-2,6-dimethoxyphenol

4-Bromo-2,6-dimethoxyphenol is a halogenated aromatic compound with the chemical formula C₈H₉BrO₃ and a molecular weight of approximately 233.06 g/mol .[1] Its structure, featuring a phenol ring substituted with a bromine atom and two methoxy groups, makes it a valuable intermediate in organic synthesis. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its reaction products. This compound has a reported melting point of 106 °C.

Safety Information: 4-Bromo-2,6-dimethoxyphenol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of 4-Bromo-2,6-dimethoxyphenol lies in understanding its molecular structure and the influence of its functional groups on the spectral output.

Caption: Molecular structure of 4-Bromo-2,6-dimethoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Bromo-2,6-dimethoxyphenol is predicted to be relatively simple due to the symmetry of the molecule.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7 - 7.0 | Singlet | 2H | Ar-H |

| ~ 5.5 - 6.0 | Singlet (broad) | 1H | Ar-OH |

| ~ 3.8 - 3.9 | Singlet | 6H | -OCH₃ |

Interpretation:

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a single peak (singlet) in the aromatic region of the spectrum.

-

Phenolic Proton (Ar-OH): The hydroxyl proton is exchangeable and will likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

-

Methoxy Protons (-OCH₃): The two methoxy groups are also chemically equivalent and will give rise to a sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-OH |

| ~ 140 - 145 | C-OCH₃ |

| ~ 115 - 120 | C-Br |

| ~ 110 - 115 | C-H |

| ~ 55 - 60 | -OCH₃ |

Interpretation:

-

Aromatic Carbons: Due to symmetry, only four signals are expected for the six aromatic carbons. The carbon attached to the hydroxyl group (C-OH) and the carbons bonded to the methoxy groups (C-OCH₃) will be the most downfield. The carbon bearing the bromine atom (C-Br) and the carbons bonded to hydrogen (C-H) will appear at higher fields.

-

Methoxy Carbon (-OCH₃): A single, relatively sharp peak is expected for the two equivalent methoxy carbons in the typical range for such functional groups.[2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-Bromo-2,6-dimethoxyphenol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition (¹H NMR):

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

Data Acquisition (¹³C NMR):

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 0 to 220 ppm, pulse angle of 45-90°, and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H stretch | Phenolic -OH |

| 3000 - 3100 | Medium | C-H stretch | Aromatic C-H |

| 2850 - 3000 | Medium | C-H stretch | -OCH₃ |

| 1500 - 1600 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~ 1250 | Strong | C-O stretch | Aryl ether |

| 1000 - 1100 | Strong | C-O stretch | Aryl ether |

| 500 - 600 | Medium | C-Br stretch | Aryl bromide |

Interpretation:

-

The most prominent feature will be a broad absorption band in the high-frequency region corresponding to the O-H stretching of the phenolic hydroxyl group, indicative of hydrogen bonding.[3]

-

The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching bands in the 1500-1600 cm⁻¹ region.

-

The strong C-O stretching bands of the aryl ether linkages are also characteristic.

-

The C-Br stretching vibration is expected in the low-frequency (fingerprint) region of the spectrum.

Experimental Protocol for ATR-FTIR Spectroscopy

-

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid 4-Bromo-2,6-dimethoxyphenol sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Caption: Relationship between the molecular structure and spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected due to the stability of the aromatic ring. Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of almost equal intensity, one at m/z 232 (for the ⁷⁹Br isotope) and one at m/z 234 (for the ⁸¹Br isotope). This characteristic M/M+2 isotopic pattern is a definitive indicator of a monobrominated compound.

-

Major Fragment Ions:

-

[M - CH₃]⁺: Loss of a methyl radical from one of the methoxy groups (m/z 217/219).

-

[M - OCH₃]⁺: Loss of a methoxy radical (m/z 201/203).

-

[M - Br]⁺: Loss of the bromine radical (m/z 153). This would result in a single peak.

-

Further fragmentation could involve the loss of carbon monoxide (CO) from the phenolic ring.

-

Experimental Protocol for GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of 4-Bromo-2,6-dimethoxyphenol (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400 to ensure detection of the molecular ion and significant fragments.

-

Ion Source Temperature: 230 °C.

-

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for 4-Bromo-2,6-dimethoxyphenol. By understanding the fundamental principles of spectroscopy and applying them to the known structure of the molecule, researchers can confidently identify and characterize this compound in various experimental settings. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar phenolic compounds.

References

- RIFM. (2022). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1. Food and Chemical Toxicology, 165(S1), 113092.

-

ResearchGate. (n.d.). Synthesis of 4-methoxy 2,6-diformyl phenol. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-dimethoxyphenol. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

- Delliou, D. (1983). 4-bromo-2,5-dimethoxyamphetamine: psychoactivity, toxic effects and analytical methods.

-

ResearchGate. (n.d.). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- American Chemical Society. (n.d.). Mass Spectrometric Analysis.

- Christophoridou, S., Dais, P., & Tseng, L. H. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Analytica chimica acta, 633(2), 279–287.

- Spyros, A., & Dais, P. (2000). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry, 48(4), 1383-1388.

-

SWGDrug. (2013, April 19). 4-Bromo-2,5-dimethoxyamphetamine. Retrieved from [Link]

- TrAC Trends in Analytical Chemistry. (2019). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. TrAC Trends in Analytical Chemistry, 112, 291-305.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-[(6-bromohexyl)oxy]-2,5-dimethylbenzonitrile. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (n.d.). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

- De Hoffmann, E., & Stroobant, V. (2007).

-

ACS Publications. (2023, March 28). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

- Journal of Environmental Nanotechnology. (2018). Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. Journal of Environmental Nanotechnology, 7(1), 1-13.

-

SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

- Wiley-VCH. (2007).

-

ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2,6-dimethoxyphenol

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of substituted aromatic compounds. This guide provides a detailed examination of the Fourier-Transform Infrared (FTIR) spectrum of 4-Bromo-2,6-dimethoxyphenol, a key intermediate in pharmaceutical and materials science. We will dissect the characteristic vibrational modes of its constituent functional groups, including the phenolic hydroxyl, methoxy, and aryl-bromide moieties. This whitepaper offers field-proven insights into spectral interpretation, a robust experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR), and a comprehensive analysis of the expected absorption bands. The causality behind peak position, intensity, and shape is explained, providing researchers, scientists, and drug development professionals with a practical and authoritative resource for characterizing this and similar molecules.

Introduction: The Vibrational Signature of a Multifunctional Phenol

4-Bromo-2,6-dimethoxyphenol is a polysubstituted aromatic molecule featuring a hydroxyl group, two methoxy groups, and a bromine atom arrayed on a benzene ring. Each of these functional groups possesses unique vibrational modes—stretching and bending—that absorb infrared radiation at specific, characteristic frequencies. FTIR spectroscopy measures this absorption, translating the molecular vibrations into a spectrum that serves as a unique "fingerprint."[1]

The utility of this technique lies in its ability to confirm the presence of key functional groups, assess purity, and provide structural information. For a molecule like 4-Bromo-2,6-dimethoxyphenol, the IR spectrum is expected to reveal:

-

The state of the phenolic hydroxyl (O-H) group, particularly with respect to hydrogen bonding.[2][3][4]

-

The presence and nature of the methoxy (O-CH₃) groups through their C-H and C-O stretching vibrations.[5][6]

-

The substitution pattern on the aromatic ring via C=C stretching and C-H bending modes.

-

The low-frequency vibration corresponding to the Carbon-Bromine (C-Br) bond.[7][8]

This guide will systematically explore these vibrational signatures, providing the foundational knowledge required for accurate spectral interpretation.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, one must first understand the underlying molecular vibrations. The primary absorption bands for 4-Bromo-2,6-dimethoxyphenol arise from the distinct functional groups illustrated below.

Caption: Key vibrational modes in 4-Bromo-2,6-dimethoxyphenol.

O-H Stretching (Phenolic)

The most prominent feature in the spectrum of a phenol is the hydroxyl (O-H) stretching vibration. In solid-state or concentrated samples, extensive intermolecular hydrogen bonding causes this peak to be exceptionally broad and strong, typically appearing in the range of 3550-3200 cm⁻¹ .[2][3][9] The breadth of this band is a direct consequence of the diverse population of hydrogen bond strengths within the sample matrix.

C-H Stretching

Two distinct types of C-H stretching vibrations are expected:

-

Aromatic C-H Stretch: Vibrations of the hydrogens attached to the benzene ring absorb at frequencies just above 3000 cm⁻¹. Look for weaker, sharp peaks in the 3100-3000 cm⁻¹ region.[10]

-

Aliphatic C-H Stretch: The methyl (CH₃) groups of the methoxy substituents give rise to stretching absorptions in the 2950-2850 cm⁻¹ range. These are typically of medium intensity.

C=C Aromatic Ring Stretching

The benzene ring itself has characteristic stretching vibrations that result in a series of sharp, medium-intensity bands in the 1600-1440 cm⁻¹ region.[3] For substituted phenols, prominent peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.

C-O Stretching

This molecule contains two different C-O bonds, leading to strong absorptions in the fingerprint region:

-

Aryl Ether (Ar-O-CH₃): Aryl ethers exhibit a strong, characteristic asymmetric C-O-C stretching band. For phenyl alkyl ethers, this typically appears as a strong absorbance between 1300-1200 cm⁻¹ .[5][6] This is one of the most diagnostic peaks for this class of compound.

-

Phenolic (Ar-O-H): The phenolic C-O stretch is also strong and is typically found around 1220 cm⁻¹ .[4] This peak often overlaps with the aryl ether C-O stretch, potentially resulting in a very strong, complex band system in this region.

C-Br Stretching

The vibration of the carbon-bromine bond involves a heavier atom (Br) and is therefore found at a much lower frequency. The aryl C-Br stretch appears as a medium to strong band in the deep fingerprint region, typically between 650-510 cm⁻¹ .[7][8][11] Its detection may require an instrument with a KBr beamsplitter and detector to access this low-wavenumber range.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid powder like 4-Bromo-2,6-dimethoxyphenol due to its speed, ease of use, and minimal sample preparation.[1][12][13]

Objective: To obtain a clean, reproducible, and high-resolution infrared spectrum of solid 4-Bromo-2,6-dimethoxyphenol.

Materials:

-

FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

-

4-Bromo-2,6-dimethoxyphenol powder

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step Methodology:

-

System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during the measurement.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol. This removes any residues from previous measurements that would contaminate the spectrum.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (typically 1-5 mg) of the 4-Bromo-2,6-dimethoxyphenol powder onto the center of the ATR crystal using a clean spatula. The goal is to completely cover the crystal's active area.

-

Apply Pressure: Engage the ATR pressure clamp and apply consistent, firm pressure to the sample. This ensures intimate contact between the solid powder and the ATR crystal surface, which is essential for a strong, high-quality signal. Insufficient contact is a common source of poor spectral quality.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

-

Data Processing and Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Examine the spectrum for the key features outlined in Section 2. Ensure the baseline is flat and the major peaks are not saturated (i.e., transmittance does not flat-line at 0%).

-

Post-Measurement Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.

Spectral Data Summary and Interpretation

The following table summarizes the expected characteristic absorption bands for 4-Bromo-2,6-dimethoxyphenol.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic Hydroxyl |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | Medium | C-H Stretch (asymmetric & symmetric) | Methoxy (-OCH₃) |

| ~1600 & ~1500 | Medium, Sharp | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1220 | Strong | C-O Stretch | Phenolic Hydroxyl |

| 650 - 510 | Medium-Strong | C-Br Stretch | Aryl Bromide |

Interpretation Narrative:

Upon analyzing the spectrum, the first feature to identify is the very broad, strong absorption centered around 3400 cm⁻¹ , which is the unmistakable signature of the hydrogen-bonded phenolic O-H group.[2][4] Immediately to the right, a cluster of weaker, sharper peaks between 2950-2850 cm⁻¹ confirms the presence of the aliphatic C-H bonds in the two methoxy groups. Weaker absorptions above 3000 cm⁻¹ may be visible, corresponding to the aromatic C-H stretches.

The "fingerprint region" below 1600 cm⁻¹ holds the most diagnostic information. A pair of sharp peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the aromatic ring's C=C stretching vibrations.[2] The most intense band system in this region will likely be a strong, possibly complex, absorption between 1300-1200 cm⁻¹ . This arises from the overlapping C-O stretching vibrations of the aryl ether and the phenolic groups, confirming the dimethoxy-phenol structure.[5][6]

Finally, examination of the low-frequency region should reveal a medium-to-strong absorption between 650-510 cm⁻¹ , confirming the presence of the C-Br bond.[7][8] The precise position and complexity of peaks in the fingerprint region are unique to the molecule's overall symmetry and substitution pattern, providing a definitive basis for identification.

Conclusion

The FTIR spectrum of 4-Bromo-2,6-dimethoxyphenol is rich with structural information. Through a systematic analysis of the key vibrational bands—from the broad O-H stretch to the low-frequency C-Br stretch—a researcher can confidently confirm the molecule's identity and assess its purity. By following the robust ATR-FTIR protocol described herein, scientists and developers can acquire high-quality, reproducible data essential for research, development, and quality assurance applications. This guide serves as a comprehensive reference, blending theoretical principles with practical, field-tested methodology.

References

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Billes, F., & Ziegler, I. (2007). Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications. ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Sutresno, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy Online. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from [Link]

-

Dmytriieva, N., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. Retrieved from [Link]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]organic-compounds)

Sources

- 1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. drawellanalytical.com [drawellanalytical.com]

Technical Whitepaper: Physicochemical Profiling of 4-Bromo-2,6-dimethoxyphenol

Executive Summary

4-Bromo-2,6-dimethoxyphenol (CAS: 70654-71-6), often referred to as 4-Bromosyringol , is a critical halogenated phenolic building block. It serves as a primary intermediate in the valorization of lignin-derived aromatics and a functional synthon in the development of pharmaceutical bioactive agents. Its unique structural symmetry—flanked by two methoxy groups—provides steric protection to the phenolic hydroxyl while activating the 4-position for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This technical guide provides a definitive physicochemical profile, validated synthesis protocols, and spectral characterization data to support researchers in the efficient utilization of this compound.

Part 1: Structural Identity & Molecular Descriptors

The chemical behavior of 4-Bromo-2,6-dimethoxyphenol is dictated by its electron-rich syringyl core. The bromine atom at the para position acts as a versatile handle for functionalization, while the ortho methoxy groups influence solubility and reactivity.

| Descriptor | Value / Detail |

| IUPAC Name | 4-Bromo-2,6-dimethoxyphenol |

| Common Synonyms | 4-Bromosyringol; 4-Bromopyrogallol dimethyl ether |

| CAS Registry Number | 70654-71-6 |

| Molecular Formula | C₈H₉BrO₃ |

| Molecular Weight | 233.06 g/mol |

| SMILES | COc1cc(Br)cc(OC)c1O |

| InChI Key | VKXCKVRDDDEQOG-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the core reactivity sites, highlighting the electronic effects that govern its chemical stability and reactivity.

Figure 1: Structural reactivity map of 4-Bromo-2,6-dimethoxyphenol.

Part 2: Thermodynamic & Physical Phase Properties

Accurate physical constants are essential for process design, particularly for purification via recrystallization or sublimation.

| Property | Value | Experimental Context |

| Physical State | Solid Crystalline Powder | Standard Temperature & Pressure (STP) |

| Color | White to Off-White | Pure form; oxidizes to pale pink/tan upon air exposure |

| Melting Point | 106 – 109 °C | Sharp melting range indicates high purity |

| Boiling Point | 278.9 ± 35.0 °C | Predicted (760 mmHg); decomposes before boiling |

| pKa (Phenolic) | 9.42 ± 0.23 | Predicted; slightly more acidic than Syringol (pKa ~9.9) due to Br EWG |

| LogP | ~1.53 | Moderate lipophilicity |

Part 3: Solubility & Solution Chemistry

Understanding the solubility profile is critical for selecting reaction solvents and extraction media.

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, DMSO, Methanol.

-

Moderate Solubility: Diethyl Ether, Toluene (hot).

-

Low/Insoluble: Water (cold), Hexanes.

Application Note: The compound is best handled in aprotic polar solvents (e.g., Acetonitrile) for nucleophilic substitution reactions to prevent hydrogen bonding interference from the solvent.

Part 4: Synthesis & Purification Protocol

While various routes exist, the Regioselective Bromination of Syringol using N-Bromosuccinimide (NBS) is the industry standard for high yield and purity. This protocol minimizes the formation of poly-brominated byproducts common with elemental bromine (

Validated Workflow: NBS Bromination

Reaction:

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve Syringol (2,6-dimethoxyphenol) (1.0 eq, 10 mmol) in Acetonitrile (MeCN) (50 mL).

-

Why MeCN? It solubilizes both reactants but precipitates the succinimide byproduct, simplifying workup.

-

-

Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 15 minutes.

-

Control: Keep dark if possible to prevent radical side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). Product (

) will be less polar than Syringol.

-

-

Quench & Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve residue in Ethyl Acetate (EtOAc) .

-

Wash with Water (2x) to remove succinimide and Brine (1x).

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification (Critical):

-

Recrystallize the crude solid from Hexane/Ethyl Acetate (or Ethanol/Water).

-

Result: White needles/crystalline powder.

-

Figure 2: Process flow for the regioselective synthesis of 4-Bromosyringol.

Part 5: Spectral Characterization[2]

Identification should be confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The symmetry of the molecule simplifies the NMR interpretation.

1H NMR (400 MHz, CDCl₃)

Due to the

| Shift ( | Multiplicity | Integration | Assignment |

| 6.75 – 6.80 | Singlet (s) | 2H | Ar-H (C3, C5) |

| 5.45 – 5.55 | Singlet (s, br) | 1H | Ar-OH (Exchangeable) |

| 3.85 – 3.90 | Singlet (s) | 6H | –OCH ₃ (C2, C6) |

13C NMR (100 MHz, CDCl₃)

Key diagnostic peaks include the brominated carbon (shifted upfield relative to C-H) and the oxygenated carbons.

-

146.5 ppm: C-O (C2, C6 - Methoxy bearing)

-

134.0 ppm: C-OH (C1 - Phenolic)

-

111.0 ppm: C-Br (C4)

-

108.5 ppm: C-H (C3, C5)

-

56.5 ppm: –OCH₃

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 232 and 234 (1:1 ratio characteristic of Bromine isotopes -

Base Peak: Often

or

Part 6: Safety & Handling (GHS)[1]

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation (pinking). Keep away from strong oxidizing agents.

References

-

PubChem. (2025).[1] 4-Bromo-2,6-dimethoxyphenol (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link][1]

-

Pingali, S. R., et al. (2010).[2] An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid. Tetrahedron Letters, 51(9), 1383-1385. (Contextualized via ResearchGate snippet). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 4-Bromo-2,6-dimethoxyphenol

[1]

Executive Summary

4-Bromo-2,6-dimethoxyphenol (CAS: 70654-71-6), also known as 4-bromosyringol , is a critical halogenated phenolic intermediate used in lignin valorization studies, pharmaceutical synthesis, and the development of bioactive antioxidants.[1][2][3][4][5][6][7][8] Its solubility profile is governed by a competitive balance between its lipophilic brominated aromatic core and its hydrophilic phenolic hydroxyl/methoxy functionalities.[9]

This guide provides a validated technical framework for solubilizing, purifying, and handling this compound. It moves beyond basic data to offer decision-making workflows for solvent selection in spectroscopy (NMR), chromatography (HPLC/TLC), and crystallization.

Part 1: Physicochemical Profile & Solubility Mechanism

To predict solubility behavior, one must understand the molecular interaction sites of the compound. 4-Bromo-2,6-dimethoxyphenol exhibits a "Push-Pull" solubility mechanism:

-

The Hydrophobic Core (Bromine + Benzene Ring): The heavy bromine atom and aromatic ring drive solubility in non-polar to moderately polar organic solvents (e.g., Chloroform, Dichloromethane).

-

The Hydrogen Bond Network (Phenolic -OH & Methoxy -OCH₃):

-

Donor: The phenolic proton (

) acts as a hydrogen bond donor.[9] -

Acceptor: The oxygen atoms in the methoxy groups act as weak hydrogen bond acceptors.[9]

-

Result: This dual nature makes the compound highly soluble in polar aprotic solvents (DMSO, DMF) and soluble in polar protic solvents (Alcohols) capable of bridging these interactions.

-

Key Physical Properties

| Property | Value | Implication for Handling |

| Melting Point | 106–109 °C | Solid at RT; suitable for thermal recrystallization.[9] |

| Boiling Point | ~279 °C (Predicted) | High boiling point; non-volatile.[9] |

| Acidity ( | 9.42 ± 0.23 | Soluble in basic aqueous solutions (forming phenoxide).[9] |

| Appearance | White to Tan Crystalline Solid | Color changes (yellowing) indicate oxidation/degradation.[9] |

Part 2: Solubility Landscape

The following table categorizes solvents based on their interaction efficiency with 4-Bromo-2,6-dimethoxyphenol.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |

| Chlorinated | Chloroform ( | High | Preferred for NMR. Excellent dissolution of the lipophilic core. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Preferred for Reactions. Disrupts crystal lattice efficiently; difficult to remove post-reaction. |

| Polar Protic | Methanol, Ethanol | Moderate/High | Preferred for Transfer. Good solubility; often used for HPLC sample prep.[9] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction (liquid-liquid) but may require larger volumes.[9] |

| Hydrocarbons | Hexane, Pentane | Low / Insoluble | Anti-Solvent. Used to precipitate the compound during purification. |

| Aqueous | Water (pH 7) | Insoluble | The hydrophobic bromine dominates at neutral pH.[9] |

| Aqueous Base | NaOH (1M), KOH | Soluble | Deprotonates the phenol to form the water-soluble phenoxide salt. |

Part 3: Decision Workflows (Visualization)

Workflow 1: Solvent Selection Logic

This diagram guides the researcher in selecting the correct solvent based on the experimental objective (Spectroscopy vs. Synthesis vs. Purification).

Figure 1: Decision tree for solvent selection based on experimental intent.[9]

Part 4: Validated Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: 4-Bromo-2,6-dimethoxyphenol often retains color impurities (yellowing) from bromination byproducts.[9] Recrystallization is the most effective purification method.[9]

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Alternative: Ethyl Acetate / Hexane.[9]

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot Ethanol (~60-70°C) dropwise while swirling until the solid just dissolves.

-

Checkpoint: If the solution is dark/colored, add activated charcoal, boil for 2 mins, and hot filter.

-

-

Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add one single drop of Ethanol to restore clarity.[9]

-

Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 30 minutes.

-

Collection: Filter the white needles via vacuum filtration. Wash with cold water/ethanol (9:1) mixture.

Protocol B: NMR Sample Preparation

Context: Proper solvation is required to prevent peak broadening due to hydrogen bonding aggregation.[9]

-

Solvent: Use Chloroform-d (

) as the primary choice.[9] -

Concentration: Dissolve ~10-15 mg of compound in 0.6 mL of solvent.

-

Troubleshooting: If the phenolic proton (-OH) signal is broad or invisible due to exchange, switch to DMSO-

. The DMSO oxygen will H-bond with the phenol, locking the proton in place and sharpening the peak (usually appearing >9.0 ppm).

Part 5: Thermodynamics of Dissolution (Mechanism)

Understanding the energy landscape helps in troubleshooting "oiling out" or poor solubility.[9]

Figure 2: Thermodynamic pathway of dissolution.[9] Polar solvents (Methanol) lower the energy barrier by stabilizing the polar functional groups, whereas non-polar solvents (Hexane) fail to overcome the lattice enthalpy.

References

-

ChemicalBook. (2023).[9] 4-Bromo-2,6-dimethoxyphenol Properties and Safety.[9][2][10] Retrieved from [9]

-

PubChem. (n.d.).[9][10] Compound Summary: 4-Bromo-2,6-dimethoxyphenol (CID 14845876).[9][10] National Library of Medicine.[9] Retrieved from [9]

-

Sigma-Aldrich. (n.d.).[9] Product Specification: 4-Bromo-2,6-dimethoxyphenol.[9][1][2][4][6][7] Retrieved from [9]

-

Beilstein Journals. (2012). Synthesis and characterization of brominated phenol derivatives. (Contextual reference for NMR shifts in CDCl3). Retrieved from [9]

-

Org. Synth. (1998).[9] General procedures for bromination of phenols and solubility in halogenated solvents.[9] (Methodological grounding). Retrieved from [9]

Sources

- 1. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR spectrum [chemicalbook.com]

- 4. 70654-71-6 | MFCD18483099 | 4-Bromo-2,6-dimethoxyphenol [aaronchem.com]

- 5. americanelements.com [americanelements.com]

- 6. 4-bromo-2,6-dimethoxyphenol | 70654-71-6 [chemicalbook.com]

- 7. 4-bromo-2,6-dimethoxyphenol [sytracks.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-2,6-dimethoxyphenol | C8H9BrO3 | CID 14845876 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,6-dimethoxyphenol: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Multifunctional Phenolic Building Block

In the landscape of modern medicinal chemistry and materials science, the utility of a molecule is often defined by its structural functionality and synthetic accessibility. 4-Bromo-2,6-dimethoxyphenol, a seemingly unassuming aromatic compound, represents a noteworthy intersection of these critical attributes. Its carefully orchestrated arrangement of a hydroxyl group, two methoxy groups, and a bromine atom on a benzene ring provides a versatile platform for a myriad of chemical transformations. This guide serves as a comprehensive technical exploration of 4-Bromo-2,6-dimethoxyphenol, from its synthetic origins and physicochemical properties to its established and potential applications in drug discovery and beyond. As we delve into the specifics of this compound, it becomes clear that its value lies not only in its inherent biological activities but also in its capacity to serve as a key intermediate in the construction of more complex molecular architectures.

Section 1: Genesis and Physicochemical Profile

While the precise date and original report of the first synthesis of 4-Bromo-2,6-dimethoxyphenol are not readily found in seminal literature, its existence is firmly rooted in the realm of synthetic organic chemistry. It is recognized as a synthetic product, likely emerging from the broader exploration of halogenated phenols and their utility in various fields of chemical research[1]. The strategic placement of its functional groups suggests a designed molecule, intended for specific synthetic transformations.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The table below summarizes the key physicochemical data for 4-Bromo-2,6-dimethoxyphenol.

| Property | Value |

| Molecular Formula | C₈H₉BrO₃ |

| Molecular Weight | 233.06 g/mol |

| CAS Number | 70654-71-6 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 106 °C |

| Boiling Point (Predicted) | 278.9 ± 35.0 °C |

| Density (Predicted) | 1.532 ± 0.06 g/cm³ |

| pKa (Predicted) | 9.42 ± 0.23 |

Table 1: Physicochemical properties of 4-Bromo-2,6-dimethoxyphenol.

Section 2: Synthesis and Characterization

The synthesis of 4-Bromo-2,6-dimethoxyphenol is most practically achieved through the electrophilic bromination of its precursor, 2,6-dimethoxyphenol. The electron-donating nature of the hydroxyl and methoxy groups activates the aromatic ring, directing the incoming electrophile. The para-position to the hydroxyl group is sterically accessible and electronically favored, leading to the selective formation of the 4-bromo derivative.

Experimental Protocol: Synthesis of 4-Bromo-2,6-dimethoxyphenol

This protocol is adapted from established methods for the bromination of activated phenols[2].

Materials:

-

2,6-dimethoxyphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxyphenol (1.0 equivalent) in anhydrous acetonitrile.

-

Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining bromine. Dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-Bromo-2,6-dimethoxyphenol as a solid.

Characterization: The identity and purity of the synthesized 4-Bromo-2,6-dimethoxyphenol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern of the aromatic ring.

-

Mass Spectrometry (MS): Will confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl group (O-H stretch) and the aromatic ring.

Section 3: Biological Activities and Mechanisms of Action

4-Bromo-2,6-dimethoxyphenol has garnered attention for its potential as a bioactive molecule, primarily due to its antioxidant and antimicrobial properties[2]. These activities are intrinsically linked to its chemical structure.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and 4-Bromo-2,6-dimethoxyphenol is no exception. Its ability to scavenge free radicals is a key aspect of this activity.

Mechanism of Action: The primary mechanism of antioxidant action for phenols is through hydrogen atom transfer (HAT). The phenolic hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of the electron-donating methoxy groups further stabilizes this radical. The bromine atom also plays a role in enhancing the stability of the phenoxyl radical through electron delocalization, which can increase the antioxidant capacity of the molecule.

Antimicrobial Activity

Phenolic compounds, including halogenated phenols, are known to possess broad-spectrum antimicrobial activity.

Mechanism of Action: The antimicrobial action of phenols is generally attributed to their ability to interact with and disrupt microbial cell membranes[3]. The lipophilic nature of the brominated aromatic ring allows the molecule to partition into the lipid bilayer of the bacterial cell membrane. This insertion can lead to:

-

Disruption of Membrane Integrity: Alteration of the membrane's fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

-

Inhibition of Membrane-Bound Enzymes: Interference with the function of enzymes involved in crucial cellular processes like respiration and transport.

-

Inhibition of Biofilm Formation: Some bromophenols have been shown to inhibit the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics[4].